2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde
Description
Contextualization of Aryl Bromides in Diversification Strategies
Aryl halides, and particularly aryl bromides, are foundational components in organic synthesis. nih.gov They serve as key precursors in a multitude of chemical reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The bromine atom in an aryl bromide is an effective leaving group, facilitating its displacement. fiveable.me This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex aromatic structures from simpler starting materials. fiveable.meresearchgate.net
The utility of aryl bromides is central to "late-stage functionalization," a strategy in which core molecular scaffolds are modified in the final stages of a synthesis to create a diverse library of related compounds. nih.gov This approach is highly efficient in medicinal chemistry and materials science for exploring structure-activity relationships. The C-Br bond can be converted into a wide array of other functional groups, making aryl bromides versatile handles for molecular diversification. researchgate.net
Role of 1,3-Dioxolanes as Protective Groups and Synthetic Handles
The 1,3-dioxolane (B20135) group is a cyclic acetal (B89532) widely employed in organic synthesis as a protecting group for aldehydes and ketones. nih.govwikipedia.org This functional group is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org The primary function of the dioxolane is to mask the reactivity of the carbonyl group, which is otherwise susceptible to attack by nucleophiles or reduction.
1,3-dioxolanes are generally stable under basic, oxidative, and reductive conditions, allowing chemists to perform reactions on other parts of the molecule without affecting the protected carbonyl. thieme-connect.de The aldehyde can be easily regenerated by hydrolysis under acidic conditions. organic-chemistry.org This robust stability and straightforward removal make the 1,3-dioxolane an ideal protective group, enabling complex synthetic sequences that would otherwise be unfeasible. nih.gov In the context of 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde, the dioxolane protects the aldehyde group while reactions are performed at the aryl bromide site.
Significance of Bifunctionalized Benzene (B151609) Derivatives in Chemical Transformations
Bifunctionalized benzene derivatives, which possess two distinct reactive sites, are powerful tools in organic synthesis. numberanalytics.compressbooks.pub These compounds allow for programmed, stepwise modifications, where one functional group can be reacted selectively while the other remains unchanged. This "orthogonal reactivity" is a cornerstone of modern synthetic strategy, providing a logical path to complex target molecules.
This compound exemplifies this principle. The molecule contains two key functionalities:
An aryl bromide , which serves as a handle for cross-coupling reactions.
A protected aldehyde (the 1,3-dioxolane), which can be unveiled later in the synthesis to undergo further transformations like oxidation, reduction, or addition reactions.
This bifunctional nature permits a synthetic sequence where, for instance, a new substituent is first introduced via a Suzuki coupling at the C-Br bond. Following this transformation, the 1,3-dioxolane group can be hydrolyzed to reveal the aldehyde, which can then be used to extend the molecular structure further. This strategic combination of a stable, reactive handle (the bromide) and a masked, reactive site (the protected aldehyde) makes such compounds highly valuable for the efficient and controlled synthesis of substituted aromatic compounds. acs.orgschoolwires.net
Functional Group Reactivity in this compound
| Functional Group | Primary Role | Common Reactions | Reference |
|---|---|---|---|
| Aryl Bromide | Handle for C-C and C-Heteroatom bond formation | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling | fiveable.meresearchgate.net |
| 1,3-Dioxolane | Protecting group for the aldehyde | Acid-catalyzed hydrolysis to deprotect the aldehyde | organic-chemistry.orgthieme-connect.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-9-7(6-12)2-1-3-8(9)10-13-4-5-14-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWWNRCZVJOIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271281 | |
| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195621-77-2 | |
| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195621-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde and Its Precursors
Strategies for Benzene (B151609) Ring Functionalization Prior to Acetal (B89532) Formation
The creation of the 1-bromo-2-formyl substitution pattern on a benzene ring requires careful strategic planning to control the regioselectivity of the electrophilic substitution and functional group interconversion reactions.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at a position adjacent to a directing metalation group (DMG). By temporarily installing a DMG, a C-H bond ortho to the group can be selectively deprotonated by a strong base, creating a nucleophilic arylmetal species that can then react with an electrophile.
One effective approach involves the use of an oxazoline (B21484) group as a DMG. For instance, an N-aryl oxazoline can be subjected to ortho-metalation using a suitable base like TMPMgCl·LiCl, followed by reaction with an electrophile to install a substituent at the ortho position. beilstein-journals.orgnih.gov Another related strategy employs O-methyloximes, derived from benzaldehydes, as directing groups for palladium-catalyzed ortho-bromination, providing a direct route to 2-bromobenzaldehyde (B122850) derivatives. acs.org The use of transient directing groups, formed in-situ from an aldehyde and an amine, has also emerged as a versatile method for a range of ortho-C-H functionalizations, including halogenation. researchgate.netnih.gov
Table 1: Examples of Ortho-Directed Functionalization Strategies
| Directing Group | Reagents | Reaction Type | Product Type | Reference |
| Oxazoline | 1) TMPMgCl·LiCl 2) Electrophile (e.g., 1,2-dibromotetrachloroethane) | Directed ortho-Metalation/Bromination | ortho-Brominated Aryl Oxazoline | beilstein-journals.org, nih.gov |
| O-Methyloxime | Pd Catalyst, Brominating Agent | Palladium-Catalyzed C-H Activation | ortho-Bromobenzaldoxime | acs.org |
| Transient Imine | Pd(II) or Ir(III) Catalyst | C-H Functionalization | ortho-Functionalized Benzaldehyde (B42025) | researchgate.net, nih.gov |
Selective Halogenation Pathways
Achieving selective bromination at a specific position on the benzene ring is critical. The directing effects of existing substituents govern the regiochemical outcome of electrophilic aromatic substitution. For a precursor like 3-hydroxybenzaldehyde, the hydroxyl group is a strong activating, ortho-para director. Bromination with agents like elemental bromine in acetic acid can lead to a mixture of products. Research has shown that under these conditions, 2-bromo-5-hydroxybenzaldehyde (B121625) is often the major product, although the formation of 2-bromo-3-hydroxybenzaldehyde (B121576) has also been reported and confirmed by X-ray crystallography. researchgate.net
To circumvent issues with regioselectivity, a blocking group strategy can be employed. A bulky group, such as a sulfonic acid (-SO₃H) group, can be temporarily introduced to block a more reactive position (e.g., the para-position), thereby forcing the incoming electrophile (like bromine) to react at an available ortho-position. pressbooks.pub The blocking group can be removed in a subsequent step. pressbooks.pub
The introduction of the aldehyde (formyl) group onto the aromatic ring can be accomplished through several methods. One common route is the Vilsmeier-Haack reaction, which typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Alternatively, formylation can be achieved after a lithium-halogen exchange. For example, a bromo-substituted aromatic compound can be treated with an organolithium reagent (like n-butyllithium) to generate an aryllithium species, which is then quenched with DMF to yield the corresponding aldehyde. semanticscholar.org
Another approach is the formylation of activated aromatic rings, such as dialkoxybenzenes, using hexamethylenetetramine (HMTA) in acidic conditions (the Duff reaction). semanticscholar.org More recent developments include palladium-catalyzed reductive carbonylation of aryl halides, which uses carbon monoxide or other C1 sources to install the formyl group. organic-chemistry.org In the context of DoM, after metalation, DMF can serve as the formylating agent to introduce the aldehyde group ortho to the directing group. beilstein-journals.orgnih.govsemanticscholar.org
Acetalization Techniques for Aldehyde Protection
Once the 2-bromo-3-formylbenzaldehyde precursor is obtained, the aldehyde group is protected to prevent it from undergoing unwanted reactions during subsequent synthetic steps. The most common protecting group for aldehydes is a cyclic acetal, typically formed with ethylene (B1197577) glycol.
The formation of the 1,3-dioxolane (B20135) ring is a reversible reaction achieved by the acid-catalyzed condensation of an aldehyde with ethylene glycol. researchgate.netresearchgate.net The reaction is typically driven to completion by removing the water that is formed as a byproduct. prepchem.comprepchem.com
A variety of acid catalysts can be employed for this transformation. Homogeneous catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid, and phosphoric acid are widely used due to their effectiveness and low cost. prepchem.comprepchem.comgoogle.com The general mechanism involves protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from one of the hydroxyl groups of ethylene glycol, subsequent intramolecular cyclization, and elimination of water to form the stable five-membered dioxolane ring. researchgate.net
The efficiency of the acetalization reaction is highly dependent on the chosen conditions. Key parameters for optimization include the catalyst, solvent, temperature, and method of water removal.
Catalyst Selection: While traditional mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. This has led to the development of heterogeneous solid acid catalysts, such as metal-organic frameworks (MOFs), various supported acids, and phosphotungstates. researchgate.netresearchgate.netacs.org These catalysts offer advantages like easier recovery, reusability, and potentially milder reaction conditions. researchgate.net
Solvent and Water Removal: The reaction is often performed in a nonpolar solvent, such as benzene or toluene, that can form an azeotrope with water. prepchem.comprepchem.comgoogle.com Using a Dean-Stark apparatus allows for the continuous removal of water from the reaction mixture, shifting the equilibrium towards the formation of the acetal product. prepchem.comprepchem.com For instance, a synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine (B186461) involved heating the reactants in benzene with a p-toluenesulfonic acid catalyst for 18 hours while using a Dean-Stark trap. prepchem.com In some cases, the reaction can be carried out under solvent-free conditions, where an excess of the diol is used and water is removed under vacuum, offering a greener alternative. google.com
Reactant Stoichiometry and Temperature: The molar ratio of the reactants is another crucial factor. Typically, a slight excess of ethylene glycol is used to ensure complete conversion of the aldehyde. google.com Reaction temperatures are often elevated to the reflux temperature of the chosen solvent to facilitate the reaction and azeotropic removal of water. prepchem.comprepchem.com
Table 2: Representative Conditions for Acetalization of Bromobenzaldehydes
| Substrate | Catalyst | Solvent | Conditions | Yield | Reference |
| o-Bromobenzaldehyde | p-Toluenesulfonic Acid | Toluene | Azeotropic dehydration | - | google.com |
| 2-Bromo-4-pyridinecarboxaldehyde | p-Toluenesulfonic Acid | Benzene | Reflux, Dean-Stark trap, 18h | 82% | prepchem.com |
| 2-Bromo-6-acetylnaphthalene | p-Toluenesulfonic Acid | Benzene | Reflux, Dean-Stark trap, 18h | - | prepchem.com |
| 3-Bromobenzaldehyde | p-Toluenesulfonic Acid | None (Solvent-free) | 100-130 °C, Vacuum | >95% (purity) | google.com |
Green Chemistry Principles in Acetal Formation
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. fao.org In acetal formation, this involves moving away from corrosive mineral acids and developing milder, more sustainable catalytic systems. rsc.org
Photocatalysis: A significant advancement is the use of photocatalysis for acetalization under neutral conditions. acs.org Researchers have developed protocols using organic dyes like Eosin Y or organocatalysts such as thioxanthenone with low-energy visible light from household lamps. rsc.orgacs.org These methods are highly efficient for a wide range of aldehydes, including those sensitive to acid, and proceed in high yields. rsc.orgacs.org
Heterogeneous Catalysis: The use of solid acid catalysts offers advantages in terms of separation and recyclability. researchgate.net Materials like sulfonic acid-functionalized metal-organic frameworks (e.g., MIL-101(Cr)-SO3H) and mesoporous silica (B1680970) (e.g., Al-SBA-15) have proven to be effective catalysts for the acetalization of benzaldehyde derivatives with ethylene glycol. researchgate.netresearchgate.net These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The catalyst can be easily recovered and reused multiple times without significant loss of activity. researchgate.net
Alternative Reaction Media and Conditions: The development of functionalized ionic liquids as catalysts for acetalization represents another green approach. mdpi.comresearchgate.net Additionally, process intensification methods, such as performing the reaction between a bromobenzaldehyde and ethylene glycol under vacuum to remove the water byproduct without a solvent, have been patented. google.com This solvent-free approach simplifies the process and reduces waste. google.com
| Catalyst System | Key Features | Substrate Example | Conditions | Reference |
|---|---|---|---|---|
| Eosin Y / Visible Light | Neutral conditions, low catalyst loading, suitable for acid-sensitive aldehydes. | Aromatic & Aliphatic Aldehydes | Room temperature | acs.org |
| Thioxanthenone / Household Lamp | Mild, fast, photo-organocatalytic. | Aromatic & Aliphatic Aldehydes | Room temperature | rsc.org |
| MIL-101(Cr)-SO3H | Solid acid, reusable, high conversion. | Benzaldehyde derivatives | Short reaction time | researchgate.net |
| Amberlyst-15 | Solid acid resin, high purity products. | Aromatic Aldehydes | - | mdpi.com |
| Vacuum Dehydration | Solvent-free process. | 3-Bromobenzaldehyde | 100–130 °C, vacuum | google.com |
Convergent and Divergent Synthetic Routes
The construction of complex molecules like 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde can be planned using either convergent or divergent strategies.
A divergent synthesis , in contrast, starts from a central core molecule that is sequentially elaborated to generate a library of structurally related compounds. core.ac.uk One could envision a divergent strategy starting from 3-hydroxybenzaldehyde. This precursor could be brominated to give 2-bromo-3-hydroxybenzaldehyde, which then serves as a branching point. One portion could be converted to the target dioxolane, while other portions could undergo different functionalizations (e.g., etherification of the hydroxyl group) to create a diverse set of derivatives.
Sequential Functionalization Strategies
Sequential functionalization allows for the precise installation of different groups onto a molecular scaffold in a stepwise manner. For substituted bromobenzaldehydes, palladium-catalyzed reactions are particularly powerful. acs.org A strategy could involve the selective ortho-bromination of a substituted benzaldoxime (B1666162) (used as a directing group) via C–H activation, followed by deprotection to reveal the 2-bromobenzaldehyde. acs.org
Another advanced sequential strategy involves the reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a palladacycle. acs.orgnih.govorganic-chemistry.org This sequence can involve an initial addition reaction followed by a cyclization via C-H activation, demonstrating how a simple precursor can be elaborated into a much more complex structure through a series of controlled steps. nih.govorganic-chemistry.org Directed ortho-metalation is another powerful tool, where a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to the ortho position, which can then be functionalized, for example, by formylation. beilstein-journals.org
One-Pot Reaction Sequences
One-pot reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, improve efficiency and reduce waste. acs.org A notable example is the two-step, one-pot procedure for synthesizing functionalized benzaldehydes from Weinreb amides. acs.orgresearchgate.net This method uses a reducing agent to form a stable hemiaminal intermediate that protects the latent aldehyde, allowing for a subsequent cross-coupling reaction with an organometallic reagent. acs.orgresearchgate.net
Another relevant one-pot approach allows for the direct conversion of esters into acetals. digitellinc.comdigitellinc.com This process involves the hydrosilylation of an ester, catalyzed by a triaryl borane, followed by quenching the intermediate with an alcohol like ethylene glycol. digitellinc.com This method tolerates various functional groups, including aromatic bromides, making it a potentially streamlined route to the target compound from a corresponding bromo-substituted methyl benzoate (B1203000) precursor. digitellinc.com
Purification and Isolation Methodologies in Synthesis
The successful synthesis of this compound and its precursors relies on effective purification and isolation at each stage.
Work-up Procedures: Following the reaction, a typical work-up for both the precursor synthesis and the acetal formation involves an aqueous wash to remove inorganic salts and water-soluble reagents. For instance, after acetalization using an acid catalyst, the reaction mixture is often cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This is followed by extraction of the product into an organic solvent such as diethyl ether or dichloromethane. orgsyn.orgscielo.br The combined organic layers are then typically washed with brine to remove residual water and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. chemicalbook.comscielo.br
Chromatography and Recrystallization: Crude products are often purified further using column chromatography on silica gel. chemicalbook.comorgsyn.org A solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used as the eluent to separate the desired product from byproducts and unreacted starting materials. chemicalbook.comresearchgate.net The progress of the separation can be monitored by thin-layer chromatography. orgsyn.org
For solid products, recrystallization is a common and effective purification technique. This involves dissolving the crude solid in a minimum amount of a hot solvent (or solvent mixture, e.g., ethyl acetate and hexanes) and allowing it to cool slowly. orgsyn.org As the solution cools, the solubility of the product decreases, causing it to crystallize out, leaving impurities behind in the solution. orgsyn.org The pure crystals can then be collected by filtration. orgsyn.org
Distillation: For liquid products, such as some acetals, vacuum distillation can be used for purification. orgsyn.org This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures and prevents thermal decomposition of the product. orgsyn.org
Reactivity and Transformational Chemistry of 2 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine bond in 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through reactions that leverage the reactivity of the aryl bromide with transition metal catalysts.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the functionalization of aryl halides. These reactions are characterized by their high efficiency and tolerance of various functional groups, including the dioxolane-protected aldehyde present in the target molecule.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds and other substituted aromatic systems. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl bromides suggests its feasibility. The reaction conditions would typically involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-3-(1,3-dioxolan-2-yl)benzaldehyde |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-3-(1,3-dioxolan-2-yl)benzaldehyde |
| 3 | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Methyl-3-(1,3-dioxolan-2-yl)benzaldehyde |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base such as an amine. The introduction of an alkynyl group onto the this compound scaffold would yield a versatile intermediate that can undergo further transformations, such as cyclization reactions or conversion to other functional groups. The mild reaction conditions of the Sonogashira coupling are generally compatible with the acetal (B89532) protecting group.
The Buchwald-Hartwig amination has emerged as a powerful method for the construction of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This palladium-catalyzed reaction couples an aryl halide with an amine. In the context of this compound, this would allow for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzene (B151609) ring. The choice of palladium catalyst and ligand is critical for the success of this reaction and depends on the nature of the amine coupling partner.
Beyond the aforementioned named reactions, the aryl bromide of this compound can participate in a variety of other palladium or nickel-catalyzed transformations. These include the Heck reaction for the introduction of alkenyl groups, cyanation reactions to install a nitrile group, and various carbonylation reactions. Nickel-catalyzed cross-coupling reactions have also gained prominence as a more sustainable and cost-effective alternative to palladium catalysis in some applications.
Directed Ortho-Metalation Strategies for Further Substitution
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing group that coordinates to an organometallic base (typically an organolithium reagent), facilitating deprotonation at an adjacent ortho position. In the case of this compound, the dioxolane group could potentially act as a directing group. However, the presence of the bromine atom introduces a competing reaction pathway: lithium-halogen exchange.
At low temperatures, treatment with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) would likely lead to rapid lithium-bromine exchange, generating a 2-lithio-3-(1,3-dioxolan-2-yl)benzaldehyde species. This lithiated intermediate could then be trapped with various electrophiles to introduce a substituent at the 2-position. If the directing effect of the dioxolane group were to overcome the propensity for lithium-halogen exchange, deprotonation could occur at the position ortho to the dioxolane, although this is less probable. Careful control of reaction conditions, including temperature and the choice of organolithium reagent, would be crucial to control the outcome of this transformation.
Generation and Reactivity of Aryl Lithium and Grignard Reagents
The bromine atom on the aromatic ring of this compound provides a handle for the formation of highly reactive organometallic species, namely aryl lithium and Grignard reagents. These intermediates are powerful nucleophiles and are widely used for the formation of new carbon-carbon and carbon-heteroatom bonds.
The generation of the aryl lithium species is typically achieved through a metal-halogen exchange reaction. This involves treating the bromo-compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The 1,3-dioxolane (B20135) group is generally stable under these conditions. The resulting 2-lithio-3-(1,3-dioxolan-2-yl)benzene is a potent nucleophile and can react with a variety of electrophiles. For instance, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively, after an aqueous workup. Carboxylation with carbon dioxide will produce the corresponding carboxylic acid.
Similarly, the Grignard reagent can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as THF or diethyl ether. The formation of the Grignard reagent, 2-bromomagnesio-3-(1,3-dioxolan-2-yl)benzaldehyde, may require activation of the magnesium, for example, with a small amount of iodine. Grignard reagents are also strong nucleophiles and participate in a wide array of reactions, including additions to carbonyl compounds, nitriles, and epoxides.
A study on the lithiation of the structurally related 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) demonstrated that treatment with lithium diisopropylamide (LDA) followed by reaction with various electrophiles, such as acetaldehyde (B116499) or cyclohexanone, resulted in the formation of the corresponding alcohol products in good yields. growingscience.comresearchgate.net This suggests that the dioxolane-protected aldehyde group is compatible with the conditions required for generating and reacting with such organometallic intermediates.
Table 1: Representative Reactions of Aryl Lithium and Grignard Reagents Derived from Bromo-Aryl Precursors
| Reagent Type | Electrophile | Product Type | Typical Conditions |
| Aryl Lithium | Aldehyde/Ketone | Secondary/Tertiary Alcohol | n-BuLi, THF, -78 °C |
| Aryl Lithium | Carbon Dioxide | Carboxylic Acid | n-BuLi, THF, -78 °C, then CO₂ |
| Grignard Reagent | Aldehyde/Ketone | Secondary/Tertiary Alcohol | Mg, THF, reflux |
| Grignard Reagent | Ester | Tertiary Alcohol | Mg, THF, reflux |
Reactions at the Protected Aldehyde Functionality
The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality, rendering it inert to nucleophilic attack and basic conditions. This protection strategy is crucial when performing reactions at other sites of the molecule, such as the carbon-bromine bond. The aldehyde can be regenerated through deprotection, opening up another avenue for chemical transformations.
Deprotection Strategies for 1,3-Dioxolane Hydrolysis
The cleavage of the 1,3-dioxolane ring to regenerate the aldehyde is typically achieved through hydrolysis under acidic conditions. Various protocols have been developed to effect this transformation, ranging from classical acid catalysis to the use of Lewis acids.
The most common method for the deprotection of 1,3-dioxolanes is treatment with an aqueous acid. organic-chemistry.org This reaction is an equilibrium process, and the removal of the diol byproduct or the use of a large excess of water can drive the reaction to completion. Common Brønsted acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA). The reaction is often carried out in a mixture of an organic solvent, such as acetone (B3395972) or THF, and water. For instance, a standard procedure involves stirring the dioxolane in a solution of acetone and dilute aqueous HCl.
Microwave-assisted hydrolysis using catalysts like p-sulfonic acid-calix[n]arene in water has been shown to be a highly efficient method for the deprotection of related dioxolane ketals of isatin, achieving high conversions in short reaction times. scielo.br
Lewis acids can also effectively catalyze the cleavage of 1,3-dioxolanes, often under milder conditions than Brønsted acids. This can be advantageous for substrates containing acid-sensitive functional groups. A variety of Lewis acids have been employed for this purpose, including cerium(III) triflate, erbium(III) triflate, and indium(III) trifluoromethanesulfonate. organic-chemistry.org These reactions are typically performed in wet organic solvents like nitromethane (B149229) or acetone. organic-chemistry.org For example, erbium(III) triflate has been reported as a very gentle catalyst for the chemoselective cleavage of cyclic acetals at room temperature in wet nitromethane. organic-chemistry.org
Upon successful deprotection, the aldehyde functionality in the resulting 2-bromo-3-formylbenzaldehyde is regenerated. The choice of deprotection method is crucial to ensure the integrity of the rest of the molecule. Mild conditions are generally preferred to avoid potential side reactions. The liberated aldehyde is then available for a wide range of subsequent chemical transformations.
Table 2: Selected Methods for the Deprotection of 1,3-Dioxolanes
| Reagent/Catalyst | Solvent | Conditions | Reference |
| Aqueous HCl | Acetone/Water | Room Temperature | organic-chemistry.org |
| p-Toluenesulfonic acid | Toluene/Water | Reflux | |
| Cerium(III) triflate | Wet Nitromethane | Room Temperature | organic-chemistry.org |
| Erbium(III) triflate | Wet Nitromethane | Room Temperature | organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature or Microwave | organic-chemistry.org |
| p-Sulfonic acid-calix researchgate.netarene | Water | 160 °C, Microwave | scielo.br |
Transformations of the Liberated Aldehyde Group
Once the aldehyde group is deprotected to yield 2-bromo-3-formylbenzaldehyde, it can undergo a vast array of characteristic aldehyde reactions. These transformations allow for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.
Common transformations of the aldehyde group include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reduction of the aldehyde to a primary alcohol can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form secondary alcohols. It can also react with cyanide to form cyanohydrins.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene.
Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine in the presence of a reducing agent.
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation or the Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.
These transformations highlight the synthetic utility of 2-bromo-3-formylbenzaldehyde as a precursor to a diverse range of substituted aromatic compounds.
Carbonyl Reductions to Alcohols
The aldehyde functional group is readily susceptible to reduction to a primary alcohol. This transformation is a fundamental process in organic synthesis. For this compound, this reduction would yield [2-bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol. The reaction is typically accomplished using hydride-based reducing agents.
Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while the more powerful LiAlH₄ is used in aprotic ethers like THF, followed by an aqueous workup. Given the presence of other functional groups, the choice of reagent can be critical to avoid unwanted side reactions.
Table 1: Expected Carbonyl Reduction of this compound
| Reactant | Reagent | Expected Product |
|---|---|---|
| This compound | 1. NaBH₄, Methanol2. H₂O workup | [2-bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol |
Oxidation to Carboxylic Acids
The aldehyde group can be easily oxidized to a carboxylic acid, a transformation that is synthetically valuable for creating benzoic acid derivatives. libretexts.org The expected product from the oxidation of this compound is 2-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid.
A variety of oxidizing agents can effect this conversion. libretexts.org Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are highly effective. libretexts.org Milder, more selective methods, such as using hydrogen peroxide with a base or a selenium catalyst, can also be employed, which may be preferable to ensure the integrity of the dioxolane and bromo-substituents. researchgate.netmdpi.com
Table 2: Predicted Oxidation to Carboxylic Acid
| Reactant | Reagent | Expected Product |
|---|---|---|
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid |
| This compound | KMnO₄, H₂O, heat | 2-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid |
Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)
The electrophilic carbon of the aldehyde's carbonyl group is a prime target for nucleophilic attack by organometallic reagents.
Grignard Reagents: Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that react with aldehydes to form alcohols. masterorganicchemistry.com The reaction of this compound with a Grignard reagent would produce a secondary alcohol after protonation in an acidic workup step. masterorganicchemistry.commasterorganicchemistry.com This reaction provides an excellent method for forming new carbon-carbon bonds at the carbonyl position.
Organolithium Reagents: Organolithium reagents (R-Li) function similarly to Grignard reagents, adding to the aldehyde to yield secondary alcohols. However, their higher reactivity can present challenges for chemoselectivity. A competing reaction is lithium-halogen exchange at the aryl bromide position, especially with reagents like tert-butyllithium (B1211817) (t-BuLi). researchgate.netgrowingscience.com This alternative pathway can be exploited for subsequent functionalization at the bromine-bearing carbon.
Table 3: Examples of Nucleophilic Addition to the Aldehyde
| Reagent Type | Example Reagent | Expected Product (after H₃O⁺ workup) |
|---|---|---|
| Grignard | Methylmagnesium bromide (CH₃MgBr) | 1-[2-Bromo-3-(1,3-dioxolan-2-yl)phenyl]ethan-1-ol |
| Grignard | Phenylmagnesium bromide (PhMgBr) | 2-Bromo-3-(1,3-dioxolan-2-yl)phenylmethanol |
Condensation Reactions (e.g., Aldol, Knoevenagel)
Aldehyde condensation reactions are powerful C-C bond-forming strategies that create larger, more complex molecules. Since this compound lacks α-hydrogens, it cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in directed condensations.
Claisen-Schmidt Condensation: This is a type of crossed-aldol reaction where an aromatic aldehyde without α-hydrogens reacts with an enolizable aldehyde or ketone in the presence of a base to form an α,β-unsaturated carbonyl compound.
Knoevenagel Condensation: In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. This reaction leads to the formation of a new carbon-carbon double bond.
Table 4: Potential Condensation Reactions
| Reaction Type | Reagent | Expected Product Type |
|---|---|---|
| Claisen-Schmidt | Acetone, NaOH | α,β-Unsaturated ketone |
| Knoevenagel | Diethyl malonate, piperidine | Diethyl 2-{[2-bromo-3-(1,3-dioxolan-2-yl)phenyl]methylidene}propanedioate |
Chemo- and Regioselectivity in Multi-Functionalized Systems
The presence of three distinct functional regions—the aldehyde, the aryl bromide, and the acetal—makes chemo- and regioselectivity a central issue in the chemistry of this compound. The outcome of a reaction is highly dependent on the reagents and conditions employed.
Aldehyde vs. Aryl Bromide: Nucleophilic reagents like Grignards or mild reducing agents like NaBH₄ will preferentially attack the highly electrophilic aldehyde carbonyl. libretexts.org In contrast, transition-metal-catalyzed reactions, such as Suzuki or Heck cross-couplings, will selectively occur at the C-Br bond. Lithium-halogen exchange with organolithiums like t-BuLi can also selectively target the aryl bromide, especially at low temperatures. growingscience.com
Acetal Stability: The dioxolane ring is an acetal, which serves as a protecting group for a second carbonyl (the parent dialdehyde). It is stable under neutral and basic conditions but is susceptible to hydrolysis back to the aldehyde under aqueous acidic conditions. Therefore, reactions requiring strong acids must be avoided if the acetal is to be preserved.
Regioselectivity: For reactions involving the aromatic ring itself, such as further electrophilic substitution or directed metalation, the existing bromo and protected formyl groups exert a directing influence, although the substitution pattern (1,2,3-trisubstituted) can lead to complex mixtures. nih.gov
Stereochemical Considerations in Reactions
The starting molecule, this compound, is achiral. However, many of its characteristic reactions can introduce chirality.
Formation of a New Stereocenter: Any reaction involving nucleophilic addition to the aldehyde carbonyl, including reduction, Grignard addition, and organolithium addition, will convert the trigonal planar carbonyl carbon into a tetrahedral stereocenter. In the absence of any chiral influence (such as a chiral catalyst or reagent), the product will be a racemic mixture of two enantiomers.
Influence of the Dioxolane Ring: While the ethylene (B1197577) glycol-derived dioxolane in the substrate is itself achiral, the formation of the nearby benzylic stereocenter could theoretically be influenced by steric hindrance from the dioxolane. If a chiral diol were used to create a chiral acetal, it could potentially induce diastereoselectivity in reactions at the adjacent aldehyde. The stereospecific generation of dioxolane-related cation intermediates has been noted in other systems and can be a controlling factor in the stereochemical outcome of a reaction. mdpi.com
Synthetic Utility As a Key Building Block in Complex Molecular Architectures
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds
The structural motif of a substituted benzaldehyde (B42025) is central to many biologically active compounds. This precursor allows for the elaboration of molecular complexity, leading to the synthesis of advanced scaffolds for drug discovery.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is an ideal starting material for their synthesis.
Quinolines: The quinoline (B57606) core is present in numerous pharmaceuticals. purdue.edu Syntheses of quinolines can be achieved through multicomponent reactions. For instance, the Doebner reaction combines an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. purdue.edu The subject compound, after deprotection of the aldehyde, can serve as the aldehyde component. Alternatively, the bromo group can be transformed (e.g., into an amino group) to create a substituted aniline, which can then react with other components to build the quinoline skeleton. nih.govorganic-chemistry.org
Benzofurans: Benzofuran derivatives are found in many natural products and possess diverse biological activities. nih.gov A common synthetic route involves the reaction of an o-halophenol with an alkyne. The bromo-benzaldehyde structure can be converted into the necessary phenolic precursor. Another powerful method is the intramolecular cyclization of a suitably substituted precursor, often derived from a salicylaldehyde (B1680747) derivative. orientjchem.org The aldehyde group (after deprotection) and the adjacent bromo-substituent on the ring provide the necessary handles for constructing the furan (B31954) ring fused to the benzene (B151609) core. iastate.edudtu.dknih.gov
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities. nih.govnih.gov A primary synthetic pathway involves the cyclization of thiosemicarbazides, which are readily prepared from the reaction of an aldehyde with thiosemicarbazide. nih.govresearchgate.netajprd.com Deprotection of this compound furnishes the required aldehyde, which can then be converted to the corresponding thiosemicarbazone and subsequently cyclized to form the 2-amino-5-substituted-1,3,4-thiadiazole ring. ajprd.com
Table 1: Heterocycle Synthesis Pathways
| Heterocycle | Key Reaction Type | Role of this compound |
|---|---|---|
| Quinoline | Multicomponent Reactions (e.g., Doebner, Friedländer) | Provides the core benzaldehyde structure after deprotection. purdue.edunih.gov |
| Benzofuran | Palladium-catalyzed coupling; Intramolecular cyclization | Serves as a precursor to o-halophenols or salicylaldehydes. iastate.edudtu.dk |
| Thiadiazole | Cyclization of Thiosemicarbazones | The deprotected aldehyde reacts to form the necessary thiosemicarbazone intermediate. nih.govajprd.com |
Chiral molecules are fundamental to the pharmaceutical industry, as stereochemistry often dictates biological activity. This compound is a valuable achiral precursor for generating chiral building blocks.
The aldehyde group, unmasked from its dioxolane protection, is a key site for introducing chirality. Asymmetric synthesis techniques can be applied, such as:
Asymmetric Reduction: Catalytic asymmetric reduction of the aldehyde to a primary alcohol creates a stereogenic center if the molecule possesses prochiral elements.
Asymmetric Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand can produce chiral secondary alcohols with high enantioselectivity.
Chiral Dioxolane Formation: The dioxolane protecting group itself can be a source of chirality if it is formed using a chiral diol. This introduces a chiral auxiliary that can direct subsequent stereoselective reactions on the molecule. mdpi.com
These transformations convert the simple starting material into highly valuable, enantiomerically enriched intermediates for the synthesis of complex chiral drugs. lab-chemicals.combldpharm.de
The synthesis of large, complex structures such as polycycles and macrocycles often relies on building blocks with multiple, orthogonally reactive functional groups. The bromo and protected aldehyde groups of the title compound fit this requirement perfectly.
The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. mdma.chwordpress.com These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the connection of the benzaldehyde unit to other aromatic or aliphatic fragments. This strategy is fundamental in building up the carbon skeleton of polycyclic aromatic systems or the backbone of macrocycles. The aldehyde, once deprotected, can then be used for ring-closing reactions or to append further structural complexity.
Role in Natural Product Total Synthesis
The total synthesis of natural products is a significant driver of innovation in organic chemistry. uci.edursc.org While a specific total synthesis employing this compound is not prominently documented, its structural motifs are frequently encountered. The ortho-halo-benzaldehyde framework is a common precursor in the synthesis of various alkaloids and polyketides. The ability to perform a metal-halogen exchange on the bromo-substituent to generate an organolithium species, which can then react intramolecularly with the deprotected aldehyde, is a powerful strategy for forming five- or six-membered rings—a common feature in many natural product families. For example, this approach is conceptually applicable to the construction of benzofuran-containing natural products. uci.edu
Application in Materials Chemistry Precursors (e.g., NanoPutians)
Beyond pharmaceuticals, this building block has applications in materials science. A notable example is in the synthesis of "NanoPutians," a series of anthropomorphic molecules designed for educational purposes and for exploring molecular-scale assembly. wordpress.com The synthesis of the "NanoKid," the first in this series, illustrates the utility of a protected benzaldehyde on an aromatic ring. mdma.chwordpress.com
The synthesis involves several key steps where a structure analogous to the title compound is crucial:
Sonogashira Coupling: An aromatic dihalide is coupled with alkynes to form the "arms" of the NanoPutian. wordpress.com
Formylation and Protection: A formyl group (aldehyde) is introduced onto the central benzene ring, which serves as the "torso." This aldehyde is then protected as a 1,3-dioxolane (B20135) acetal (B89532)—the "head." mdma.chwordpress.com
Further Coupling: Additional coupling reactions are performed at other positions on the aromatic rings to construct the "legs."
This synthesis highlights the importance of the dioxolane-protected benzaldehyde moiety in a multi-step construction of a complex, nanometer-scale molecule. The protection strategy prevents the aldehyde from interfering with the numerous coupling and lithiation reactions required to assemble the final structure.
Table 2: Key Steps in NanoPutian Synthesis
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Sonogashira Coupling | Attaches alkyne "arms" to the aromatic core. wordpress.com |
| 2 | Formylation & Acetal Protection | Introduces the aldehyde "head" and protects it as a dioxolane. mdma.ch |
| 3 | Lithiation & Coupling | Allows for the attachment of additional fragments to form the "legs". mdma.ch |
Development of Novel Ligands and Catalysts
The development of new ligands is critical for advancing transition-metal catalysis. The structure of this compound makes it a suitable precursor for various types of ligands.
Schiff Base Ligands: The aldehyde group, after deprotection, can be condensed with primary amines to form Schiff bases (imines). If a diamine or an amino-alcohol is used, polydentate ligands can be synthesized that are capable of coordinating to metal centers. orientjchem.org
Phosphine (B1218219) Ligands: The bromine atom can be replaced with a phosphine group. This is typically achieved through a lithium-halogen exchange to form an aryllithium species, which is then quenched with a chlorophosphine (e.g., PPh₂Cl). The resulting phosphine can act as a ligand for a wide range of metal catalysts used in organic synthesis. abcr.com
N-Heterocyclic Carbene (NHC) Precursors: The aldehyde can be converted into an amine, which can then be used to construct an imidazolium (B1220033) or other azolium salt. Deprotonation of this salt yields an N-heterocyclic carbene, a powerful class of ligand for metals like ruthenium, palladium, and gold.
The ability to generate these diverse ligand types from a single, versatile starting material underscores the value of this compound in the field of catalyst development. mdpi.com
Mechanistic Investigations and Computational Chemistry Studies
Reaction Mechanism Elucidation for Synthetic Transformations
While specific experimental kinetic and thermodynamic studies on 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde are not extensively documented in publicly available literature, its reactivity can be understood by examining the well-established mechanisms of reactions common to aryl bromides and benzaldehydes. The primary reactive sites are the carbon-bromine bond, susceptible to metal-catalyzed cross-coupling and nucleophilic substitution, and the aldehyde group, which can undergo various addition and oxidation/reduction reactions. The dioxolane group serves as a protecting group for the second formyl moiety, preventing its participation in reactions until deprotection.
Kinetic and Thermodynamic Aspects of Key Processes
The kinetics of transformations involving this compound are largely dictated by the nature of the specific reaction. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. nih.gov The reaction is generally carried out at elevated temperatures (60–80°C) to achieve excellent yields. researchgate.net The thermodynamics of such reactions are typically favorable, leading to the formation of a stable C-C bond.
In the case of nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The first step, the attack of the nucleophile to form a negatively charged Meisenheimer intermediate, is usually the rate-determining step. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com For this compound, the aldehyde group at the meta position to the bromine provides some electron-withdrawing character, potentially facilitating SNAr reactions under appropriate conditions.
Transition State Analysis in Aryl Bromide Reactivity
The transition state in reactions of aryl bromides like this compound is a high-energy, transient species that determines the reaction's feasibility and rate.
Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, the transition state is associated with the formation of the Meisenheimer complex. libretexts.org Computational studies using Density Functional Theory (DFT) on various aryl halides have shown that the reaction can proceed via a concerted SNAr pathway where bond formation and bond-breaking occur simultaneously. nih.gov The activation energies for these processes are typically in the range of 17 to 28 kcal/mol. nih.gov The transition state involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-halogen bond, without the formation of a stable intermediate in some cases. nih.gov The relative reactivity of halogens in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions, because the rate-determining step is the nucleophilic attack, not the halogen's leaving group ability. wikipedia.org
Theoretical Studies on Compound Reactivity and Selectivity
Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules like this compound.
Quantum Chemical Calculations
For example, DFT studies on halogenated benzamides have been used to compute a range of molecular descriptors, including electrostatic potentials and global reactivity indices, which correlate with their biological activity. nih.gov Similar calculations on this compound would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule.
Table 1: Calculated Global Reactivity Descriptors for a Model Bromobenzaldehyde Compound (Illustrative Data)
| Descriptor | Definition | Calculated Value (a.u.) |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital | -0.25 |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital | -0.08 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.17 |
| Ionization Potential (I) | -EHOMO | 0.25 |
| Electron Affinity (A) | -ELUMO | 0.08 |
| Electronegativity (χ) | (I + A) / 2 | 0.165 |
| Chemical Hardness (η) | (I - A) / 2 | 0.085 |
| Softness (S) | 1 / (2η) | 5.88 |
| Electrophilicity Index (ω) | χ² / (2η) | 0.16 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. They serve to demonstrate the type of data generated from quantum chemical calculations.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). lookchem.com
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the lone pairs of the oxygen and bromine atoms, making these sites susceptible to electrophilic attack. The LUMO is likely to be centered on the antibonding orbitals of the carbonyl group and the C-Br bond, indicating that these are the primary sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key. wikipedia.org FMO analysis can thus predict the regioselectivity of reactions, such as in cycloadditions or nucleophilic substitutions.
Computational Modeling of Molecular Interactions Relevant to Synthetic Design
Computational modeling is increasingly used to design novel molecules with specific properties and to optimize synthetic strategies. rsc.org For this compound, which serves as a versatile building block, computational models can predict how structural modifications will influence its reactivity and interactions with other molecules.
For instance, in the context of designing new biologically active compounds, molecular docking studies can simulate the interaction of derivatives of this compound with protein targets. mdpi.com These simulations can predict binding affinities and modes of interaction, guiding the synthesis of more potent and selective drug candidates.
Furthermore, computational models can be used to study non-covalent interactions, which are crucial in catalysis and molecular recognition. By understanding how the substituents on the benzaldehyde (B42025) ring influence its interaction with catalysts or other reactants, more efficient and selective synthetic methods can be developed. For example, modeling the interaction of the molecule with a palladium catalyst in a cross-coupling reaction can help in the rational design of ligands that enhance catalytic activity and selectivity.
Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of "2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular architecture can be constructed.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of "this compound" is characterized by distinct signals corresponding to the aromatic, acetal (B89532), and aldehyde protons.
The aromatic region typically displays a complex pattern arising from the three adjacent protons on the benzene (B151609) ring. The aldehyde proton appears as a singlet in the downfield region, while the dioxolane group gives rise to two signals: a singlet for the acetal proton and a multiplet for the ethylene (B1197577) bridge protons.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are based on the analysis of structurally similar compounds and established substituent effects. The solvent is typically CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aldehyde (CHO) | 10.3 - 10.5 | Singlet (s) | 1H |
| Aromatic (H6) | 7.9 - 8.1 | Doublet (d) | 1H |
| Aromatic (H4) | 7.7 - 7.9 | Doublet (d) | 1H |
| Aromatic (H5) | 7.4 - 7.6 | Triplet (t) | 1H |
| Acetal (CH) | 6.0 - 6.2 | Singlet (s) | 1H |
| Dioxolane (OCH₂CH₂O) | 4.0 - 4.2 | Multiplet (m) | 4H |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count.
The spectrum shows signals for the carbonyl carbon of the aldehyde, the six aromatic carbons (three of which are substituted and three bearing a proton), the acetal carbon, and the two equivalent carbons of the ethylene glycol bridge in the dioxolane ring. The carbon attached to the bromine atom is typically observed in the 120-125 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are based on established values for substituted benzenes and dioxolane moieties. The solvent is typically CDCl₃.
| Carbon Assignment | Predicted δ (ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Aromatic (C3) | 138 - 141 |
| Aromatic (C1) | 135 - 137 |
| Aromatic (C6) | 133 - 135 |
| Aromatic (C4) | 130 - 132 |
| Aromatic (C5) | 128 - 130 |
| Aromatic (C2-Br) | 123 - 126 |
| Acetal (CH) | 101 - 103 |
| Dioxolane (OCH₂CH₂O) | 65 - 67 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the acetal proton to the acetal carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons. For instance, the aldehyde proton (CHO) would show a correlation to the C1 and C6 carbons of the aromatic ring. The acetal proton would show correlations to the C3 aromatic carbon and the dioxolane carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can confirm the stereochemistry and conformation. A key NOESY correlation would be expected between the acetal proton and the aromatic proton at the H4 position, confirming the proximity of the dioxolane group to that side of the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides valuable structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 3: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) | Observed Ion Type |
| C₁₀H₉BrO₃ | ⁷⁹Br | 255.9784 | [M]⁺ |
| C₁₀H₉BrO₃ | ⁸¹Br | 257.9764 | [M+2]⁺ |
| C₁₀H₁₀BrO₃ | ⁷⁹Br | 256.9862 | [M+H]⁺ |
| C₁₀H₁₀BrO₃ | ⁸¹Br | 258.9842 | [M+H+2]⁺ |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure.
Key fragmentation pathways for "this compound" would likely include:
Loss of the dioxolane moiety: Fragmentation of the acetal can lead to the loss of ethylene oxide (C₂H₄O) or the entire dioxolane group.
Loss of bromine: Cleavage of the C-Br bond.
Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation for benzaldehydes. docbrown.info
Formation of the benzoyl cation: A prominent peak corresponding to the brominated benzoyl cation ([BrC₇H₄O]⁺) is expected.
This detailed analysis of fragment ions allows for the confirmation of the individual structural components and their connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in "this compound." By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different bonds within the molecule can be observed.
The IR spectrum of this compound is expected to exhibit several key absorption bands that correspond to its distinct structural features: the aromatic ring, the aldehyde group, the carbon-bromine bond, and the dioxolane ring.
Aromatic C-H Stretching: The presence of the benzene ring is typically confirmed by C-H stretching vibrations appearing in the region of 3100-3000 cm⁻¹.
Aldehyde C-H Stretching: A characteristic pair of weak to medium bands for the aldehyde C-H stretch is expected around 2850 cm⁻¹ and 2750 cm⁻¹.
Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group in the aldehyde is anticipated in the range of 1710-1685 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to an aliphatic aldehyde.
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to one or more sharp peaks in the 1600-1450 cm⁻¹ region. chemicalbook.com
C-O Stretching (Dioxolane Ring): The dioxolane group, being a cyclic acetal, will show strong C-O stretching bands, typically in the 1200-1040 cm⁻¹ range. docbrown.infochemicalbook.com The acetal C-O bonds often present as prominent absorptions. docbrown.info
C-Br Stretching: The carbon-bromine bond is expected to produce a characteristic absorption in the lower frequency "fingerprint" region, typically between 680-515 cm⁻¹.
The following table summarizes the predicted characteristic IR absorption bands for "this compound" based on the analysis of its constituent functional groups. chemicalbook.comnist.govnih.gov
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |
| ~2850 and ~2750 | Weak to Medium | Aldehyde C-H Stretch |
| 1710-1685 | Strong | C=O Stretch (Aldehyde) |
| 1600-1450 | Medium to Weak | Aromatic C=C Stretch |
| 1200-1040 | Strong | C-O Stretch (Acetal) |
| 680-515 | Medium to Strong | C-Br Stretch |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of "this compound" and for its separation from starting materials, by-products, and other impurities.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the purity analysis of "this compound," given its expected volatility. In GC, the sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the two phases.
A typical GC analysis would involve a capillary column, such as one coated with a nonpolar or mid-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or a phenyl-substituted variant). libretexts.org A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range. The oven temperature would be programmed to increase gradually to ensure the efficient separation of components with different boiling points. researchgate.net
Illustrative GC Conditions for Analysis
| Parameter | Value/Type |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a powerful and versatile technique for the purity determination of "this compound." It is particularly useful for compounds that may have limited thermal stability. Reversed-phase HPLC is the most common mode for this type of aromatic compound.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govrsc.org Separation occurs based on the compound's hydrophobicity. A UV detector is highly effective for detection, as the aromatic ring and carbonyl group are strong chromophores. nih.gov
Representative HPLC Conditions for Purity Assessment
| Parameter | Value/Type |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The conditions for UPLC analysis would be similar to HPLC but adapted for the smaller column dimensions and higher pressures. The faster run times make UPLC an excellent choice for high-throughput purity screening.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If "this compound" can be obtained as a single crystal of suitable quality, this technique can provide unambiguous proof of its structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, or π–π stacking. nih.gov For instance, studies on similar ortho-substituted benzaldehydes have detailed the influence of substituents on molecular conformation and crystal packing. iucr.org
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y' °, γ = 90° |
| Volume | V ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | ρ g/cm³ |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage composition of a compound. davidson.edu By combusting a small, precisely weighed sample of "this compound," the amounts of carbon and hydrogen can be determined from the resulting carbon dioxide and water. Bromine content can be determined by other methods, and oxygen is typically calculated by difference.
The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₁₀H₉BrO₃. A close agreement between the experimental and theoretical values serves to confirm the empirical formula of the compound. ucalgary.ca
Theoretical Elemental Composition of C₁₀H₉BrO₃
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 46.72% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.53% |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.10% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.68% |
| Total | 257.083 | 100.00% |
Future Research Directions and Unexplored Avenues for 2 Bromo 3 1,3 Dioxolan 2 Yl Benzaldehyde
Development of Novel Asymmetric Synthetic Approaches
The presence of a prostereogenic center at the carbon atom of the dioxolane ring, once the aldehyde is unmasked, and the potential for atropisomerism in certain derivatives, make 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde an intriguing target for asymmetric synthesis. Future research should focus on the development of catalytic enantioselective methods to access chiral derivatives of this compound.
One promising avenue lies in the atroposelective synthesis of biaryl compounds derived from this compound. The development of novel chiral ligands for transition-metal-catalyzed cross-coupling reactions could enable the controlled synthesis of axially chiral biaryls with high enantiopurity.
Furthermore, the exploration of organocatalytic methods for the enantioselective functionalization of the aldehyde group, following deprotection of the dioxolane, is a fertile ground for investigation. Chiral proline derivatives or other organocatalysts could be employed in asymmetric aldol (B89426) or Michael additions, leading to a diverse array of chiral products. A thesis has described new approaches to the asymmetric synthesis of chiral proline derivatives from related methylene-oxazolidinone structures, suggesting the potential for similar strategies. uow.edu.auresearchgate.net
Exploration of Unconventional Reactivity Profiles
The interplay between the bromo, aldehyde (protected), and aromatic functionalities in this compound could give rise to unconventional reactivity profiles that are yet to be fully explored. Future studies should aim to uncover and harness these unique modes of reaction.
One area of interest is the investigation of tandem or cascade reactions that sequentially engage multiple reactive sites within the molecule. For instance, a reaction sequence could be designed where an initial transformation at the bromine atom triggers a subsequent reaction involving the aldehyde or the aromatic ring. The development of methods for the synthesis of substituted meta-hetarylanilines from 1,3-diketones highlights the potential for complex, multi-component reactions. beilstein-journals.org
Moreover, the application of photoredox catalysis could unlock novel reaction pathways. The bromo-aromatic moiety is a potential site for single-electron transfer processes, which could lead to the formation of aryl radicals. These reactive intermediates could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of the parent compound. The photophysical behavior of related bromo-amino benzanthrone (B145504) derivatives has been studied, indicating the potential for photo-induced reactivity in such systems. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. This compound is an ideal candidate for integration into these modern synthetic workflows.
Future research should focus on developing robust and efficient flow protocols for the synthesis and derivatization of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents for transformations such as cross-coupling reactions, reductions, or the deprotection of the dioxolane group. The successful application of flow chemistry to various reactions, including Swern oxidations and aldol reactions of benzaldehydes, demonstrates the feasibility of this approach. beilstein-journals.org
Furthermore, the integration of this compound into automated synthesis platforms, coupled with high-throughput screening, could accelerate the discovery of new bioactive molecules and functional materials. These platforms can rapidly generate libraries of derivatives by systematically varying reaction partners and conditions.
Sustainable and Green Chemistry Applications
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. Future research on this compound should prioritize the use of environmentally benign reagents, solvents, and catalytic systems.
One area of focus could be the replacement of traditional palladium catalysts in cross-coupling reactions with more abundant and less toxic first-row transition metals such as iron, copper, or nickel. Additionally, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be explored.
The development of one-pot or multi-component reactions that minimize waste generation and purification steps is another key aspect of green chemistry. Designing synthetic routes that maximize atom economy by incorporating all or most of the atoms from the starting materials into the final product is a critical goal. The one-pot, three-component synthesis of meta-hetarylanilines serves as a good example of such an approach. beilstein-journals.org
Expanding Utility in Emerging Fields of Chemical Synthesis
The unique structural features of this compound make it a valuable precursor for the synthesis of molecules with applications in emerging fields of chemical synthesis, such as materials science and chemical biology.
In materials science, this compound could serve as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo-aromatic core can be readily functionalized to tune the electronic properties of the resulting materials. The study of a novel benzanthrone derivative for color-tunable optoelectronics highlights the potential of such functionalized aromatics. mdpi.com
In the realm of chemical biology and medicinal chemistry, this compound can be used to construct complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. Its derivatization could lead to the discovery of new therapeutic agents. The synthesis of various heterocyclic systems from related building blocks is a well-established field with significant potential for expansion. amazonaws.comeurjchem.com
Q & A
Q. What are the key synthetic methodologies for 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde?
- Methodological Answer : The synthesis typically involves: (i) Bromination of a benzaldehyde precursor at the ortho position using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) . (ii) Protection of the aldehyde group via 1,3-dioxolane formation using ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) . Critical Parameters : Reaction temperature (60–80°C) and solvent choice (e.g., THF or DCM) significantly affect yield. Reported yields range from 45–72% depending on bromination efficiency and protection stability .
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde protection (δ ~5.8–6.1 ppm for dioxolane protons) and bromine substitution (deshielded aromatic protons at δ ~7.5–8.2 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z 271.98 for C₁₀H₉BrO₃) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and dihedral distortions caused by steric effects from the dioxolane group .
Q. What are the common reactivity patterns of this compound?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Bromine at position 2 is reactive toward Suzuki-Miyaura coupling or Ullmann reactions with aryl boronic acids or amines, respectively .
- Aldehyde Deprotection : The 1,3-dioxolane group is cleaved under mild acidic conditions (e.g., HCl/THF/H₂O) to regenerate the aldehyde functionality .
Note : Competing side reactions (e.g., over-bromination) require careful stoichiometric control .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software predicts transition states for bromine substitution, revealing activation energies (e.g., ΔG‡ ~25–30 kcal/mol for SNAr mechanisms) .
- Molecular Dynamics : Simulations assess steric hindrance from the dioxolane group, explaining lower yields in bulkier solvents like toluene .
Data Contradiction : Experimental yields often deviate from computational predictions by 10–15% due to solvent polarity effects not fully captured in gas-phase models .
Q. What strategies resolve crystallographic ambiguities in its derivatives?
- Methodological Answer :
- Twinned Data Refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning in derivatives with flexible dioxolane groups .
- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O contacts between dioxolane and aldehyde groups), aiding polymorph identification .
Q. How do substituent electronic effects influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Studies : Meta-substituted electron-withdrawing groups (e.g., –CF₃) enhance bromine’s electrophilicity, accelerating Pd-catalyzed couplings (krel ~2.5 vs. unsubstituted analogs) .
- Controlled Experiments : Comparative kinetic studies with 3-(1,3-dioxolan-2-yl) vs. 3-methoxy analogs show 20% faster reaction rates due to reduced steric bulk .
Data Contradiction Analysis
Q. Why do reported yields vary significantly in Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Catalyst Sensitivity : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligands yield 55% vs. 72% due to differences in oxidative addition efficiency .
- Solvent Polarity : DMF (high polarity) stabilizes intermediates better than THF, reducing byproduct formation .
Recommendation : Optimize ligand-to-metal ratios (1:1.2) and degas solvents to minimize Pd black formation .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and goggles; avoid inhalation of dust (irritant) .
- Storage : Keep under argon at –20°C to prevent aldehyde oxidation .
- Waste Disposal : Halogenated waste must be neutralized with 10% NaOH before disposal .
Applications in Drug Discovery
Q. How is this compound utilized in bioactive molecule synthesis?
- Methodological Answer :
- Antiviral Agents : The aldehyde group undergoes reductive amination with primary amines to form Schiff base intermediates for protease inhibitors .
- Anticancer Scaffolds : Bromine serves as a leaving group for attaching fluorophores or targeting moieties via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
